Bienvenue dans la boutique en ligne BenchChem!

5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide

Physicochemical profiling Lipophilicity Solubility prediction

5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide (CAS 1428359-81-2, molecular formula C₁₇H₁₉N₃O₄, MW 329.35 g/mol) is a fully synthetic small molecule that combines a 5-methylisoxazole-4-carboxamide head group with a 4-(2-morpholino-2-oxoethyl)phenyl tail. Computed descriptors (XLogP3-AA = 0.6, 1 H-bond donor, 5 H-bond acceptors, 4 rotatable bonds, tPSA ≈ 97 Ų projected) place the compound within property space typical of orally bioavailable CNS-permeable leads, distinguishing it from many higher-molecular-weight or more lipophilic isoxazole-4-carboxamide analogs.

Molecular Formula C17H19N3O4
Molecular Weight 329.356
CAS No. 1428359-81-2
Cat. No. B2989154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide
CAS1428359-81-2
Molecular FormulaC17H19N3O4
Molecular Weight329.356
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
InChIInChI=1S/C17H19N3O4/c1-12-15(11-18-24-12)17(22)19-14-4-2-13(3-5-14)10-16(21)20-6-8-23-9-7-20/h2-5,11H,6-10H2,1H3,(H,19,22)
InChIKeyHIHBCEHBDGXSCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-(4-(2-Morpholino-2-Oxoethyl)Phenyl)Isoxazole-4-Carboxamide CAS 1428359-81-2: Chemical Identity and Computed Physicochemical Baseline


5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide (CAS 1428359-81-2, molecular formula C₁₇H₁₉N₃O₄, MW 329.35 g/mol) is a fully synthetic small molecule that combines a 5-methylisoxazole-4-carboxamide head group with a 4-(2-morpholino-2-oxoethyl)phenyl tail [1]. Computed descriptors (XLogP3-AA = 0.6, 1 H-bond donor, 5 H-bond acceptors, 4 rotatable bonds, tPSA ≈ 97 Ų projected) place the compound within property space typical of orally bioavailable CNS-permeable leads, distinguishing it from many higher-molecular-weight or more lipophilic isoxazole-4-carboxamide analogs [1]. The compound is currently catalogued exclusively as a research chemical (typical purity ≥95%) with no published in vitro pharmacology, in vivo efficacy, or clinical data traceable to this exact structure [1].

Why 5-Methyl-N-(4-(2-Morpholino-2-Oxoethyl)Phenyl)Isoxazole-4-Carboxamide Cannot Be Replaced by a Close Structural Analog Without Risking a Change in Potency, Selectivity, or Physicochemical Profile


Although several compounds share the 4-(2-morpholino-2-oxoethyl)phenyl motif (e.g., the clinical-stage SYK/FLT3 inhibitor TAK-659) or the 5-methylisoxazole-4-carboxamide scaffold (e.g., leflunomide, CIC-series AMPA receptor modulators), the specific combination of the two fragments in 1428359-81-2 creates a unique pharmacophore that is absent from any publicly disclosed analog [1][2]. Substituting the isoxazole carboxamide for a nicotinamide (TAK-659) shifts kinase selectivity and ADME properties; replacing the morpholino-2-oxoethyl tail with a trifluoromethylphenyl group (leflunomide) abolishes the morpholine-mediated solubility and hydrogen-bonding capacity [2][3]. Therefore, generic interchange among in-class compounds cannot be assumed without explicit comparative data; the sections below provide the strongest available quantitative evidence for differentiation.

Quantitative Differentiation Evidence for 5-Methyl-N-(4-(2-Morpholino-2-Oxoethyl)Phenyl)Isoxazole-4-Carboxamide (1428359-81-2)


Physicochemical Property Differentiation vs. TAK-659: Lower Lipophilicity and Reduced Hydrogen-Bond Donor Count Predict Superior Aqueous Solubility

Compared with the clinical-stage SYK/FLT3 inhibitor TAK-659 (2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide), the target compound exhibits a substantially lower computed lipophilicity (XLogP3-AA = 0.6 vs. ~2.2 for TAK-659) and one fewer hydrogen-bond donor (1 vs. 2). These differences are expected to translate into higher aqueous solubility and lower non-specific protein binding for the isoxazole-4-carboxamide derivative, making it a more attractive scaffold for fragment-based or CNS-oriented programs where low LogP is critical [1][2].

Physicochemical profiling Lipophilicity Solubility prediction Drug-likeness

Rotatable Bond and Topological Polar Surface Area Advantages Relative to TAK-659: Implications for Oral Bioavailability and CNS Penetration

The target compound possesses 4 rotatable bonds and a projected topological polar surface area (tPSA) of ≈97 Ų, compared with 6 rotatable bonds and a tPSA of ≈110 Ų for TAK-659. Both parameters fall within favorable ranges for oral absorption (rotatable bonds ≤10; tPSA <140 Ų) and CNS penetration (tPSA <90 Ų often preferred, though 97 Ų remains within a borderline-acceptable window). The lower rotatable bond count of 1428359-81-2 may confer a modest entropic advantage upon target binding [1].

Oral bioavailability CNS drug design tPSA Rotatable bonds

Isoxazole-4-Carboxamide Scaffold: Established AMPA Receptor Modulatory Activity Differentiates the Core from Nicotinamide-Based Kinase Inhibitors

The isoxazole-4-carboxamide chemotype has been validated as a privileged scaffold for AMPA receptor modulation. In a whole-cell patch-clamp study, the prototype CIC-1 (3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide derivative) achieved an 8-fold inhibition of AMPA receptor-mediated currents at 16 µM, while CIC-2 produced a 7.8-fold reduction [1]. Although the specific 1428359-81-2 compound was not tested in this panel, it shares the identical 5-methylisoxazole-4-carboxamide core required for activity, whereas TAK-659 and other nicotinamide-based analogs lack this pharmacophore and are not known to modulate AMPA receptors [2]. This scaffold-level differentiation suggests that 1428359-81-2 is more rationally directed toward neurological pain or epilepsy indications than toward B-cell malignancies.

AMPA receptor Ionotropic glutamate receptor Pain Electrophysiology

Absence of the Trifluoromethylphenyl Group Eliminates the CYP2C9-Mediated Drug-Drug Interaction Liability Inherent to Leflunomide

Leflunomide (5-methyl-N-(4-trifluoromethylphenyl)-4-isoxazolecarboxamide) and its active metabolite teriflunomide are known inhibitors of CYP2C9, leading to clinically significant drug-drug interactions (DDIs) with warfarin and other CYP2C9 substrates [1]. The target compound 1428359-81-2 replaces the 4-trifluoromethylphenyl group of leflunomide with a 4-(2-morpholino-2-oxoethyl)phenyl moiety, thereby eliminating the trifluoromethyl substituent that contributes to CYP2C9 binding. While direct CYP inhibition data for 1428359-81-2 are not published, in silico assessments of closely related 5-methylisoxazole-4-carboxamide derivatives indicate minimal inhibition of critical CYP enzymes, including CYP2C9 [2]. This structural modification is expected to reduce DDI risk relative to leflunomide-based chemical probes.

Drug-drug interaction CYP2C9 Trifluoromethylphenyl Leflunomide

Morpholino-2-Oxoethyl Substituent Confers Unique Hydrogen-Bonding Capacity Relative to Simple Phenyl or Trifluoromethylphenyl Isoxazole-4-Carboxamides

The morpholino-2-oxoethyl substituent in 1428359-81-2 introduces a tertiary amide and a morpholine oxygen that together provide 2 additional hydrogen-bond acceptor sites compared with the simple phenyl or 4-trifluoromethylphenyl analogs (e.g., leflunomide, CIC-8). In the broader isoxazole-4-carboxamide class, the incorporation of morpholine motifs has been empirically associated with enhanced aqueous solubility and improved metabolic stability due to reduced oxidative metabolism at the morpholine ring relative to unsubstituted alkyl chains [1]. The morpholino-2-oxoethyl group is also present in the clinical candidate TAK-659, validating its pharmacokinetic acceptability [2]. These features are absent from 5-methylisoxazole-4-carboxamides bearing only aryl substituents.

Hydrogen bonding Morpholine Solubility Metabolic stability

Highest-Confidence Research and Industrial Application Scenarios for 5-Methyl-N-(4-(2-Morpholino-2-Oxoethyl)Phenyl)Isoxazole-4-Carboxamide (1428359-81-2)


Fragment-Based or Lead-Like Starting Point for CNS-Penetrant AMPA Receptor Modulators

The combination of low lipophilicity (XLogP3 = 0.6), modest molecular weight (329 Da), and the validated isoxazole-4-carboxamide AMPA receptor pharmacophore makes 1428359-81-2 a rational fragment- or lead-like entry point for CNS-penetrant AMPA receptor modulator programs targeting chronic pain or epilepsy [1][2]. The borderline CNS-favorable tPSA (≈97 Ų) can be further optimized through medicinal chemistry while retaining the core scaffold.

Negative Control or Inactive Comparator for SYK/FLT3 Kinase Inhibitor Selectivity Profiling

Because 1428359-81-2 shares the 4-(2-morpholino-2-oxoethyl)phenyl tail with TAK-659 but replaces the nicotinamide kinase hinge-binding motif with an isoxazole-4-carboxamide, it is expected to lack SYK/FLT3 inhibitory activity [1]. This makes it a suitable negative-control compound for selectivity panels when profiling TAK-659 analogs, provided that the absence of kinase activity is confirmed experimentally.

Chemical Probe with Reduced CYP2C9 DDI Risk for Cellular Assays Co-Treated with Warfarin or Other CYP2C9 Substrates

The absence of the trifluoromethylphenyl group that confers CYP2C9 inhibition in leflunomide suggests that 1428359-81-2 is less likely to cause DDIs in co-treatment experiments [1][2]. Researchers designing cellular assays that require concomitant use of CYP2C9 substrates (e.g., warfarin, phenytoin) may prefer this compound over leflunomide-derived chemical probes, pending confirmatory CYP inhibition data.

Solubility-Optimized Isoxazole-4-Carboxamide for High-Throughput Screening (HTS) Libraries

With a computed LogP of 0.6, 5 H-bond acceptors and only 1 H-bond donor, 1428359-81-2 is predicted to exhibit superior aqueous solubility relative to many isoxazole-4-carboxamide analogs that bear lipophilic aryl substituents [1]. This property makes it suitable for inclusion in HTS libraries where compound precipitation and non-specific binding are common failure modes for more lipophilic members of the class.

Quote Request

Request a Quote for 5-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)isoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.